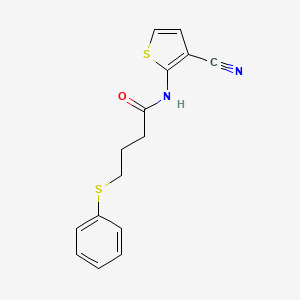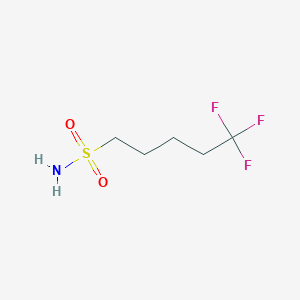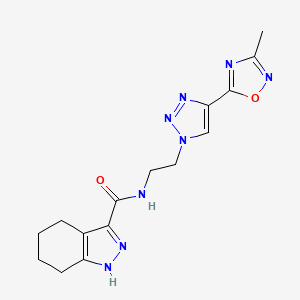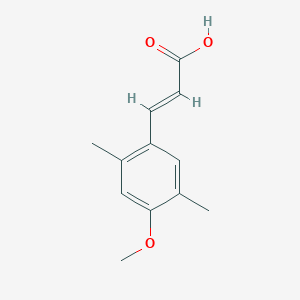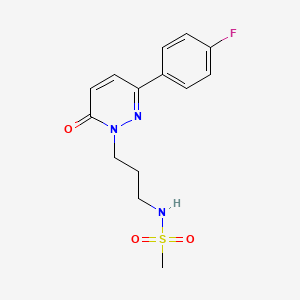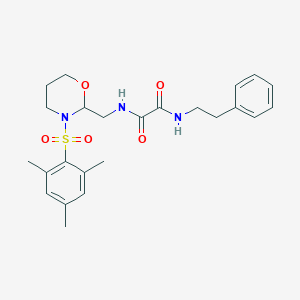
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the three-dimensional structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and spectral properties .Scientific Research Applications
Synthesis and Molecular Structure
Compounds with similar sulfonyl and oxazinan structures have been synthesized for various purposes, including the study of their crystal structures and potential as enzyme inhibitors. For example, research involving the synthesis and crystal structure analysis of sulfonamide derivatives aims to understand their molecular docking and bioassay studies as cyclooxygenase-2 inhibitors, which could hint at the relevance of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide in medicinal chemistry (Al-Hourani et al., 2016).
Nucleophilic Addition Reactions
The nucleophilic addition of dimethylsulfoxonium methylide to specific bonds, forming aziridine N-oxides followed by rearrangement to yield oxazines, is a key reaction in organic synthesis. This method has applications in creating a wide range of compounds, which may include or relate to the synthesis pathways of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide (Hasegawa et al., 2020).
Photocatalysis and Electrochemical Applications
Studies on the visible light and hydroxynaphthylbenzimidazoline-promoted desulfonylation of N-sulfonylamides and -amines provide insights into photocatalytic applications of similar sulfonyl-containing compounds. This research could indicate potential uses of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide in photocatalytic processes or as a precursor for materials science applications (Hasegawa et al., 2018).
Antimicrobial and Anticancer Research
The structural motif of sulfonyl combined with other functional groups has been explored for antimicrobial and anticancer activities. For instance, the synthesis of substituted benzamide/benzene sulfonamide derivatives as anticancer agents emphasizes the potential therapeutic applications of compounds with sulfonyl groups, suggesting a research avenue for N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide in developing new anticancer agents (Redda et al., 2011).
Mechanism of Action
Target of Action
The compound N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide, also known as N’-(2-phenylethyl)-N-{[3-(2,4,6-trimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide, is a modified nucleoside used in biochemistry and molecular biology for in vitro transcription . It is found in the SARS-CoV-2 mRNA vaccines . The primary targets of this compound are the ribosomes in cells, where it plays a crucial role in protein synthesis .
Mode of Action
The compound interacts with its targets, the ribosomes, by being incorporated into the mRNA sequence during in vitro transcription . It is read like uridine during protein biosynthesis, enabling comparatively high protein yields . This compound stimulates significantly less activation of the innate immune response compared to uridine, while the translation is stronger .
Biochemical Pathways
The compound is involved in the cellular transmethylation pathways, including the methylation of DNA, histones, protein phosphatase 2A, and several catecholamine moieties .
Pharmacokinetics
It is known that the compound is used in in vitro transcription and for the production of rna vaccines . Therefore, it can be inferred that its bioavailability is high in the context of these applications.
Result of Action
The result of the compound’s action is the production of proteins as per the mRNA sequence it is incorporated into . It has been shown that mRNA vaccines that replace all their uridines with N1-methylpseudouridine show faithful protein production .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-phenylethyl)-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5S/c1-17-14-18(2)22(19(3)15-17)33(30,31)27-12-7-13-32-21(27)16-26-24(29)23(28)25-11-10-20-8-5-4-6-9-20/h4-6,8-9,14-15,21H,7,10-13,16H2,1-3H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLQWFWVIUPOII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2467456.png)
![2-Methyl-1-[1-[(6-methylpyridin-2-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2467457.png)
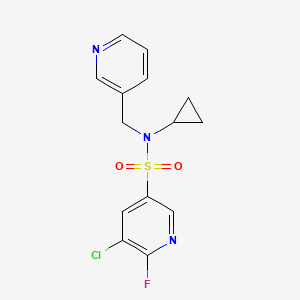
![3-((5-(cyclopentylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2467459.png)
![3-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2467462.png)
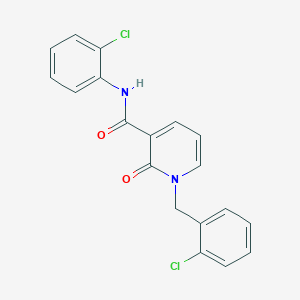
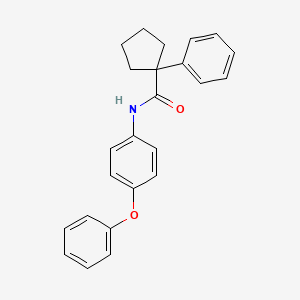

![[1-(2,2,2-Trifluoroethyl)imidazol-2-yl]methanamine;dihydrochloride](/img/structure/B2467467.png)
